molecular formula C15H24N2O4S B10885339 1-(2,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine

1-(2,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B10885339
M. Wt: 328.4 g/mol
InChI Key: QYTHVUVKHYWWLY-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,4-dimethoxybenzyl group and an ethylsulfonyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 4-(ethylsulfonyl)piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(2,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethoxybenzyl)piperazine
  • 4-(Ethylsulfonyl)piperazine
  • 1-Benzyl-4-(ethylsulfonyl)piperazine

Uniqueness

1-(2,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine is unique due to the presence of both the 2,4-dimethoxybenzyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C15H24N2O4S

Molecular Weight

328.4 g/mol

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine

InChI

InChI=1S/C15H24N2O4S/c1-4-22(18,19)17-9-7-16(8-10-17)12-13-5-6-14(20-2)11-15(13)21-3/h5-6,11H,4,7-10,12H2,1-3H3

InChI Key

QYTHVUVKHYWWLY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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